7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the phenyl and chlorophenyl groups: These groups are introduced via substitution reactions.
Attachment of the morpholin-4-ylpropyl group: This step involves nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly kinases.
Medicine: Its potential as a therapeutic agent for diseases like Parkinson’s disease is being explored.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action for 7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves inhibition of LRRK2 kinase activity. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This action can modulate various cellular pathways, potentially leading to therapeutic effects in diseases like Parkinson’s .
Comparison with Similar Compounds
Similar Compounds
PF-06447475: Another potent LRRK2 inhibitor with a similar structure.
GNE-7915: A compound with comparable kinase inhibitory activity.
Uniqueness
7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of structural features, which confer high potency and selectivity towards LRRK2. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCARBMZCDOMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.